molecular formula C25H26FN3O4S B4190517 N-(sec-butyl)-2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide

N-(sec-butyl)-2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide

Cat. No. B4190517
M. Wt: 483.6 g/mol
InChI Key: YLQWYDXBVXCUBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was initially developed as an anti-cancer drug, but its mechanism of action has led to investigations into its potential use in other diseases as well.

Mechanism of Action

N-(sec-butyl)-2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide 43-9006 is a small molecule inhibitor that targets multiple signaling pathways involved in cell proliferation, angiogenesis, and apoptosis. It inhibits the activity of Raf kinases, which are involved in the MAPK/ERK signaling pathway that regulates cell growth and differentiation. It also inhibits the activity of VEGFR and PDGFR, which are involved in angiogenesis and tumor growth. By targeting multiple pathways, N-(sec-butyl)-2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide 43-9006 has the potential to be an effective therapeutic agent in various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(sec-butyl)-2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide 43-9006 are dependent on its mechanism of action. By inhibiting the activity of Raf kinases, N-(sec-butyl)-2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide 43-9006 can prevent the proliferation of cancer cells and induce apoptosis. By inhibiting the activity of VEGFR and PDGFR, N-(sec-butyl)-2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide 43-9006 can inhibit angiogenesis and tumor growth. In addition, N-(sec-butyl)-2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide 43-9006 has been shown to have anti-inflammatory effects and can improve glucose metabolism.

Advantages and Limitations for Lab Experiments

One advantage of using N-(sec-butyl)-2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide 43-9006 in lab experiments is its specificity for multiple signaling pathways. This allows for a more targeted approach to studying the effects of these pathways on various diseases. However, a limitation of using N-(sec-butyl)-2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide 43-9006 is its potential toxicity and side effects, which can affect the accuracy of the results obtained from lab experiments.

Future Directions

There are several future directions for the use of N-(sec-butyl)-2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide 43-9006 in scientific research. One potential direction is the development of more specific inhibitors that target individual signaling pathways. Another direction is the investigation of the potential use of N-(sec-butyl)-2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide 43-9006 in combination with other therapeutic agents for the treatment of various diseases. Finally, the development of new formulations of N-(sec-butyl)-2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide 43-9006 that improve its bioavailability and reduce its toxicity could lead to its use in clinical settings.

Scientific Research Applications

N-(sec-butyl)-2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide 43-9006 has been extensively studied for its potential therapeutic applications in various diseases. Its initial development was focused on its anti-cancer properties, specifically in the treatment of renal cell carcinoma and hepatocellular carcinoma. However, its mechanism of action has led to investigations into its potential use in other diseases as well, including cardiovascular diseases, inflammatory diseases, and metabolic disorders.

properties

IUPAC Name

N-butan-2-yl-2-[[2-(N-(4-fluorophenyl)sulfonylanilino)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN3O4S/c1-3-18(2)27-25(31)22-11-7-8-12-23(22)28-24(30)17-29(20-9-5-4-6-10-20)34(32,33)21-15-13-19(26)14-16-21/h4-16,18H,3,17H2,1-2H3,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQWYDXBVXCUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(butan-2-yl)-2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(sec-butyl)-2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide

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